molecular formula C23H22Br4Cl2N4O2 B12369572 N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide

N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide

Cat. No.: B12369572
M. Wt: 777.0 g/mol
InChI Key: HHGOOXRIHBVNFX-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide is a complex organic compound characterized by the presence of dichlorophenyl and tetrabromobenzimidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide typically involves multiple steps:

    Preparation of 3,4-dichlorophenethylamine: This can be synthesized by the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine: This involves the bromination of benzimidazole followed by alkylation with 1,4-dibromobutane.

    Coupling Reaction: The final step involves the coupling of 3,4-dichlorophenethylamine with 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired diamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy and thermal stability.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine
  • 4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butylamine
  • 3,4-dichlorophenethylamine

Uniqueness

N’-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide is unique due to the combination of dichlorophenyl and tetrabromobenzimidazolyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C23H22Br4Cl2N4O2

Molecular Weight

777.0 g/mol

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide

InChI

InChI=1S/C23H22Br4Cl2N4O2/c24-18-19(25)21(27)23-22(20(18)26)32-12-33(23)10-2-1-8-30-16(34)5-6-17(35)31-9-7-13-3-4-14(28)15(29)11-13/h3-4,11-12H,1-2,5-10H2,(H,30,34)(H,31,35)

InChI Key

HHGOOXRIHBVNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CCC(=O)NCCCCN2C=NC3=C2C(=C(C(=C3Br)Br)Br)Br)Cl)Cl

Origin of Product

United States

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